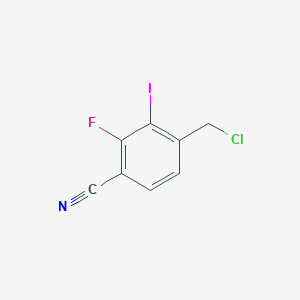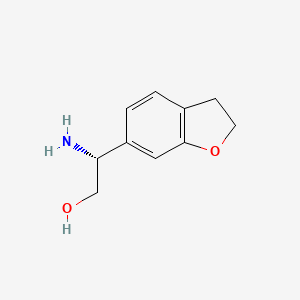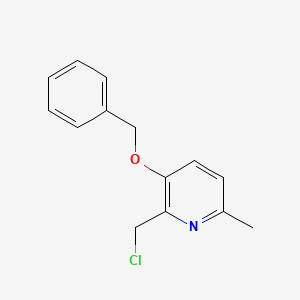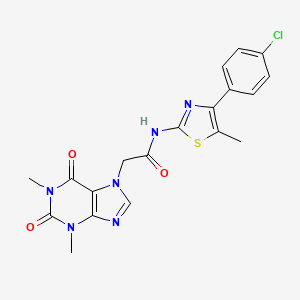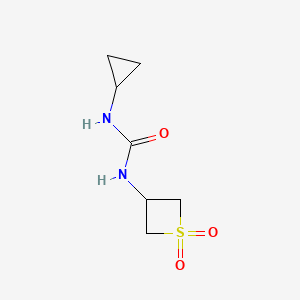
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea is a synthetic organic compound belonging to the class of ureas Ureas are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea typically involves the reaction of cyclopropyl isocyanate with 1,1-dioxidothietan-3-amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production process.
Analyse Des Réactions Chimiques
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or thietan-3-yl groups are replaced by other functional groups.
Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3-(1,1-dioxidothietan-3-yl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea: This compound has a similar urea backbone but differs in the substituent groups, leading to different chemical and biological properties.
1-(2-Fluorophenyl)-3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)urea: Another urea derivative with distinct structural features and applications.
1-Cyclopropyl-3-(2-ethoxyphenyl)urea: This compound is used in various research applications and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H12N2O3S |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(1,1-dioxothietan-3-yl)urea |
InChI |
InChI=1S/C7H12N2O3S/c10-7(8-5-1-2-5)9-6-3-13(11,12)4-6/h5-6H,1-4H2,(H2,8,9,10) |
Clé InChI |
KJLTZHNCNXRGEI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)NC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
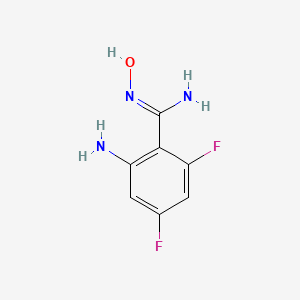
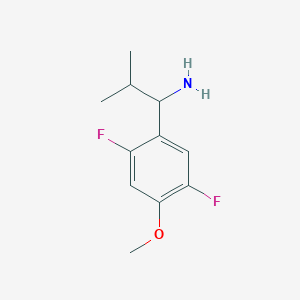
![3-[(5-Bromopentyl)oxy]estra-1,3,5(10)-trien-17-one](/img/structure/B12963399.png)
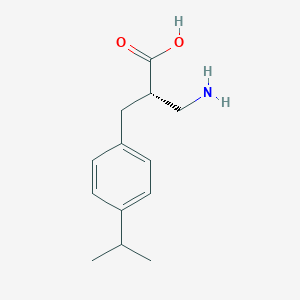
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
![4-chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B12963407.png)
